molecular formula C9H9NO4 B8349303 3-Ethoxy-4-nitrobenzaldehyde

3-Ethoxy-4-nitrobenzaldehyde

Cat. No.: B8349303
M. Wt: 195.17 g/mol
InChI Key: IEVBQHXBVXYYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-nitrobenzaldehyde is an aromatic aldehyde featuring an ethoxy group (-OCH₂CH₃) at the 3-position and a nitro group (-NO₂) at the 4-position of the benzene ring. This compound is structurally related to benzaldehyde derivatives, where substituents influence electronic distribution, solubility, and reactivity.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

3-ethoxy-4-nitrobenzaldehyde

InChI

InChI=1S/C9H9NO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6H,2H2,1H3

InChI Key

IEVBQHXBVXYYEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent positions are summarized below:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number
3-Methoxy-4-nitrobenzaldehyde 3-OCH₃, 4-NO₂ C₈H₇NO₄ 181.15 80410-57-7
4-Methoxy-3-nitrobenzaldehyde 4-OCH₃, 3-NO₂ C₈H₇NO₄ 181.15 31680-08-7
4-Ethoxy-3-nitrobenzaldehyde 4-OCH₂CH₃, 3-NO₂ C₉H₉NO₄ 195.17 132390-61-5
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde 3-OCH₂CH₃, 4-OH, 5-NO₂ C₉H₉NO₅ 211.17 178686-24-3

Key Observations :

  • Positional Isomerism: The placement of substituents significantly alters electronic effects. For example, 3-Methoxy-4-nitrobenzaldehyde (3-OCH₃, 4-NO₂) has a para-nitro group relative to the aldehyde, whereas 4-Methoxy-3-nitrobenzaldehyde (4-OCH₃, 3-NO₂) places the nitro group meta to the aldehyde. This affects resonance stabilization and electrophilic substitution reactivity .
  • For instance, 4-Ethoxy-3-nitrobenzaldehyde (C₉H₉NO₄) has a higher molecular weight (195.17 g/mol) than its methoxy counterpart (181.15 g/mol) .

Physicochemical Properties

While direct data for 3-Ethoxy-4-nitrobenzaldehyde are unavailable, inferences can be drawn from analogs:

  • Solubility : Methoxy derivatives (e.g., 3-Methoxy-4-nitrobenzaldehyde) are moderately soluble in polar aprotic solvents like acetonitrile, as seen in synthesis protocols . Ethoxy analogs may exhibit lower solubility due to increased hydrophobicity.
  • Melting Points : Nitro and alkoxy groups generally elevate melting points. For example, 3-Methoxy-4-nitrobenzaldehyde is a crystalline solid, though exact values are unspecified in the evidence .

Industrial and Research Relevance

  • 3-Methoxy-4-nitrobenzaldehyde : Used in crystallography studies (Acta Crystallographica Section E) and as a precursor in organic synthesis .
  • 4-Ethoxy-3-nitrobenzaldehyde : Employed in specialty chemical synthesis, with CAS 132390-61-5 listed by three suppliers, indicating commercial availability .

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